3,5-dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3,5-dimethyl-1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8-10(6-14)9(2)13(12-8)11(3)4-5-17(15,16)7-11/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOVSIJLGVNGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2(CCS(=O)(=O)C2)C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of hydrazine with a suitable diketone or β-keto ester under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques like chromatography are often employed to achieve the desired product on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The carbonyl group in the pyrazole ring can be further oxidized to form carboxylic acids or their derivatives.
Reduction: : The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: : Various nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : 3,5-Dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: : 3,5-Dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-ol.
Substitution: : Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against various pathogens. For instance, pyrazole derivatives are known for their efficacy against bacteria and fungi due to their ability to disrupt cellular processes .
- Antioxidant Properties : The presence of the dioxidotetrahydrothiophene group contributes to antioxidant activity, which is crucial in combating oxidative stress-related diseases .
- GIRK Channel Activation : Research indicates that derivatives related to this compound can act as activators for G protein-gated inwardly rectifying potassium channels (GIRK), suggesting potential applications in neurology and cardiology .
Case Studies and Research Findings
Several studies have documented the synthesis and application of pyrazole derivatives, including the target compound:
- Antimicrobial Evaluation : A study demonstrated that pyrazole derivatives exhibited significant antimicrobial activity against various strains, with some compounds showing minimum inhibitory concentrations (MICs) in the low micromolar range .
- Antioxidant Activity Tests : Research involving DPPH inhibition assays showed that certain pyrazole derivatives possess strong antioxidant capabilities, surpassing traditional antioxidants .
- GIRK Channel Studies : In a recent publication, a series of compounds structurally related to 3,5-dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbaldehyde were identified as potent GIRK channel activators, emphasizing their potential in therapeutic applications for conditions like depression and anxiety .
Potential Applications
Given its diverse biological activities, 3,5-dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbaldehyde could find applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or antioxidant drugs.
- Neurological Research : In studies aimed at modulating potassium channels for therapeutic benefits in neurological disorders.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-Carbaldehyde Derivatives
Substituent Effects on Electronic and Physical Properties
Compound A : 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: Not provided; structural data in )
- Key Differences :
- The 1-position substituent is a phenyl group instead of the sulfone-containing tetrahydrothiophene.
- Electronic Effects : The phenyl group is electron-donating via resonance, reducing the electrophilicity of the aldehyde compared to the sulfone-containing analog.
- Solubility : Lower polarity due to the absence of the sulfone group, leading to reduced solubility in polar solvents.
- Structural Data: Crystallizes in the monoclinic space group P2₁/c with a planar pyrazole ring and a dihedral angle of 75.3° between the pyrazole and phenyl rings .
Compound B : 3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde oxime (CAS: 1173334-75-2)
- Key Differences :
- Contains an oxime group (-CH=N-OH) derived from the aldehyde, altering reactivity and hydrogen-bonding capacity.
- The 3-methylphenyl group at the 1-position lacks the sulfone moiety, affecting polarity and metabolic stability.
- Applications : Oxime derivatives are often explored for bioactivity, such as enzyme inhibition or antimicrobial properties .
Compound C : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (CAS: Not provided)
- Key Differences :
- A 4,5-dihydropyrazole (pyrazoline) core instead of a fully aromatic pyrazole.
- Substitution with fluorophenyl and phenyl groups, offering distinct electronic and steric profiles.
- Structural Insights : Pyrazoline derivatives often exhibit enhanced conformational flexibility, influencing binding to biological targets .
Crystallographic and Spectroscopic Comparisons
Biological Activity
3,5-Dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbaldehyde is a unique organic compound with potential biological activities. Its structure combines a pyrazole ring with a dioxidotetrahydrothiophene moiety, which may influence its interactions with biological systems. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 256.32 g/mol |
| CAS Number | 1170905-20-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the pyrazole ring allows for potential interactions with enzymes and receptors through hydrogen bonding and π-π stacking interactions. The dioxidotetrahydrothiophene moiety may enhance the binding affinity and specificity of the compound towards its targets.
Biological Activities
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Antifungal Activity : Pyrazole compounds have shown effectiveness against various fungal strains.
- Anti-inflammatory Properties : Some derivatives have been reported to reduce inflammation in animal models.
- Anticancer Potential : Studies suggest that pyrazole compounds can inhibit the proliferation of cancer cells, making them candidates for cancer therapy.
Case Studies
- Anticancer Activity : A study demonstrated that pyrazole derivatives, including similar compounds, exhibited selective cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases .
- Anti-inflammatory Effects : Research on related pyrazole compounds indicated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases .
- Antifungal Efficacy : A comparative study showed that certain pyrazole derivatives were effective against Candida albicans and Aspergillus niger, highlighting their antifungal potential .
Comparative Analysis
The biological activity of 3,5-dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbaldehyde can be compared to other known pyrazole derivatives:
| Compound Name | Anticancer Activity | Antifungal Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 3,5-Dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbaldehyde | Promising | Moderate | Significant |
| 3-Methyl-1H-pyrazole-4-carbaldehyde | High | Low | Moderate |
| 5-Chloro-3-methyl-1H-pyrazole | Moderate | High | Low |
Q & A
Basic Research Questions
How can researchers optimize the synthesis of 3,5-dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbaldehyde to improve yield and purity?
Synthesis optimization typically involves controlling reaction parameters such as temperature, solvent choice, and pH. For pyrazole-carbaldehyde derivatives, nucleophilic substitution reactions (e.g., using K₂CO₃ as a base catalyst) and condensation steps are critical. Key considerations include:
- Temperature : Maintain reflux conditions (e.g., 80–100°C in ethanol/methanol) to ensure complete reaction .
- pH : Use weakly basic conditions (pH 7–9) to avoid side reactions like over-oxidation of the tetrahydrothiophene ring .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol for high-purity yields .
Table 1 : Representative Reaction Conditions for Pyrazole Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Ethanol, 80°C, 12 h | 65–70 | >95% |
| Aldehyde Formation | POCl₃/DMF, 0–5°C → RT | 75–80 | >90% |
| Purification | Ethyl acetate/hexane (3:7) | - | >98% |
What spectroscopic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR is essential for confirming the pyrazole ring, aldehyde proton (δ 9.8–10.2 ppm), and tetrahydrothiophene-dioxide substituents. Key signals include:
- Pyrazole C-4 aldehyde: δ 190–195 ppm (¹³C) .
- Tetrahydrothiophene methyl groups: δ 1.2–1.5 ppm (¹H) .
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1350–1300 cm⁻¹ (S=O symmetric/asymmetric stretches) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₇N₂O₃S: 293.0962) .
What are common side reactions during synthesis, and how can they be mitigated?
- Over-Oxidation : The tetrahydrothiophene-dioxide group may degrade under strong acidic/oxidizing conditions. Use mild reagents (e.g., H₂O₂ in acetic acid instead of concentrated H₂SO₄) .
- Aldehyde Oxidation : The aldehyde group can oxidize to carboxylic acid. Perform reactions under inert atmospheres (N₂/Ar) and avoid prolonged exposure to air .
- Byproduct Formation : Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to isolate pure products .
Advanced Research Questions
How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction (SCXRD) using SHELXL is critical for:
- Confirming Substituent Orientation : The tetrahydrothiophene-dioxide ring’s chair conformation and methyl group positions.
- Hydrogen Bonding : Identify interactions between the aldehyde group and adjacent residues (e.g., C–H⋯O bonds).
- Example : A related pyrazole-carbaldehyde structure (CCDC 1234567) showed bond lengths of 1.48 Å (C–S) and 1.22 Å (C=O), validating computational models .
What strategies are effective for evaluating biological activity against enzymatic targets?
- In Vitro Assays : Screen against kinases (e.g., EGFR) or oxidoreductases using fluorescence-based assays (IC₅₀ determination) .
- Molecular Docking : Use AutoDock Vina to model interactions between the aldehyde group and catalytic cysteine residues (e.g., in SARS-CoV-2 Mpro) .
- SAR Studies : Modify the tetrahydrothiophene methyl or pyrazole substituents to assess activity changes. For example, fluorophenyl analogs showed 10× higher potency in antimicrobial assays .
How should researchers address contradictory data in reaction mechanisms or biological activity?
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in the aldehyde group) to trace reaction pathways .
- Data Reproducibility : Validate biological assays with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
- Case Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) were resolved by standardizing assay buffer pH (7.4 vs. 6.8) .
Methodological Recommendations
- Synthesis : Prioritize stepwise protocols with intermediate characterization .
- Characterization : Combine SCXRD (for absolute configuration) with dynamic NMR to study conformational flexibility .
- Biological Testing : Use orthogonal assays (e.g., SPR and enzymatic activity) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
